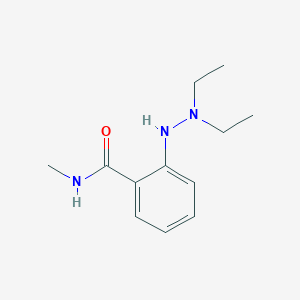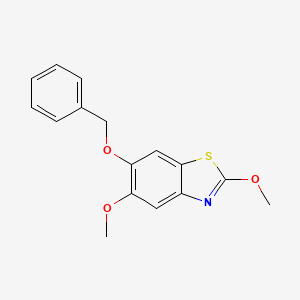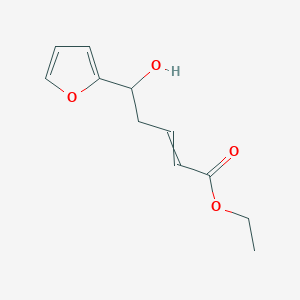![molecular formula C14H8ClN3 B14400113 9-Chloro-7H-pyrimido[5,4-c]carbazole CAS No. 88368-34-7](/img/structure/B14400113.png)
9-Chloro-7H-pyrimido[5,4-c]carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Chloro-7H-pyrimido[5,4-c]carbazole is a heterocyclic compound that belongs to the class of pyrimido[5,4-c]carbazoles. This compound is characterized by its unique tricyclic structure, which includes a pyrimidine ring fused to a carbazole moiety. The presence of a chlorine atom at the 9th position further distinguishes this compound. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-7H-pyrimido[5,4-c]carbazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a pyrimidine derivative with a carbazole precursor, followed by chlorination. The reaction conditions often require the use of catalysts and solvents to facilitate the cyclization and chlorination processes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
9-Chloro-7H-pyrimido[5,4-c]carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: The chlorine atom at the 9th position can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized carbazole derivatives.
Scientific Research Applications
9-Chloro-7H-pyrimido[5,4-c]carbazole has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties
Medicine: Research is ongoing to explore its use as a therapeutic agent in treating various diseases.
Industry: It is used in the development of advanced materials and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of 9-Chloro-7H-pyrimido[5,4-c]carbazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in viral replication or cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Carbazole: A parent compound with a simpler structure, lacking the pyrimidine ring.
Pyrimido[4,5-a]carbazole: A closely related compound with a different fusion pattern of the rings.
Isoxazolo[4,5-a]carbazole: Another related compound with an isoxazole ring fused to the carbazole moiety.
Uniqueness
9-Chloro-7H-pyrimido[5,4-c]carbazole is unique due to the presence of the chlorine atom at the 9th position and the specific fusion of the pyrimidine and carbazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
88368-34-7 |
|---|---|
Molecular Formula |
C14H8ClN3 |
Molecular Weight |
253.68 g/mol |
IUPAC Name |
9-chloro-7H-pyrimido[5,4-c]carbazole |
InChI |
InChI=1S/C14H8ClN3/c15-9-2-3-10-12(5-9)18-11-4-1-8-6-16-7-17-14(8)13(10)11/h1-7,18H |
InChI Key |
CKBUJRDOXKTXIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC3=C2C4=NC=NC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


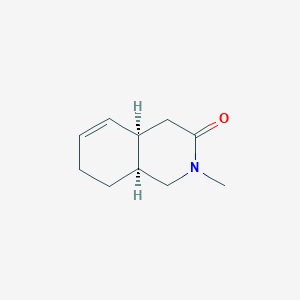
![3-[(Furan-2-yl)methyl]-4,5-diphenyl-1,3-oxazol-2(3H)-one](/img/structure/B14400037.png)
![2-Cyano-4-hexylphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14400045.png)
![7-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-OL](/img/structure/B14400055.png)
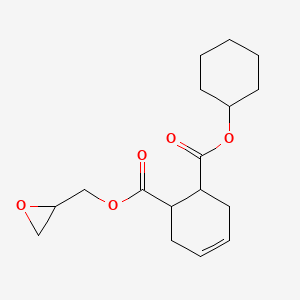

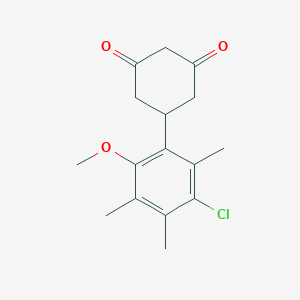

![Methyl [3-chloro-4-(4-iodophenoxy)phenyl]carbamate](/img/structure/B14400078.png)
